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Compound of Interest

Compound Name: Cecropin P1

Cat. No.: B137164

Cecropin P1 is a well-studied antimicrobial peptide (AMP) originally isolated from the parasitic
nematode Ascaris suum, found in pig intestines.[1] It belongs to the cecropin family of peptides,
which are key components of the innate immune system in many organisms.[1][2] Cecropin P1
exhibits potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-
negative bacteria, and also possesses antiviral and anticancer properties.[1][2][3] This guide
provides a detailed overview of its primary sequence, three-dimensional structure, and the
experimental methodologies used for its characterization.

Primary Sequence and Physicochemical Properties

Cecropin P1 is a cationic peptide composed of 31 amino acid residues with a non-amidated C-
terminus.[4] Its primary sequence is as follows:

H-Ser-Trp-Leu-Ser-Lys-Thr-Ala-Lys-Lys-Leu-Glu-Asn-Ser-Ala-Lys-Lys-Arg-lle-Ser-Glu-Gly-lle-
Ala-lle-Ala-lle-GIn-Gly-Gly-Pro-Arg-OH[5][6]

The sequence can also be represented in single-letter code:
SWLSKTAKKLENSAKKRISEGIAIAIQGGPR.[2][5]

The physicochemical properties of Cecropin P1 are summarized in the table below.
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Property Value Reference
Sequence Length 31 amino acids [1][5]
Chemical Formula C147H253N45043 [5]
Average Molecular Weight 3338.84 Da [5]
Theoretical Isoelectric Point

11.07 [5]
(p)
Grand Average of

-0.56 [5]

Hydropathicity (GRAVY)

Three-Dimensional Structure

The structure of Cecropin P1 has been elucidated in various membrane-mimetic environments
using technigues such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD)
spectroscopy.

Secondary Structure

In aqueous solution containing membrane mimetics like dodecylphosphocholine (DPC)
micelles or lipopolysaccharide (LPS), Cecropin P1 adopts a predominantly a-helical
conformation.[7][8] CD spectroscopy confirms this helical structure through the characteristic
negative bands around 207 and 222 nm.[8][9] Unlike other well-known cecropins such as
Cecropin A, which feature a distinct helix-hinge-helix motif, Cecropin P1 forms a single,
continuous a-helix that spans almost its entire length.[1][4] This long helix contains an
amphipathic section of 4-5 turns and a shorter hydrophobic section.[4]

Tertiary Structure

Three-dimensional structure determination by NMR spectroscopy reveals that in a membrane-
like environment, the peptide forms a well-defined a-helix for nearly its full length, with only a
short, less structured region at the C-terminus.[7][10][11] This extended helical structure is
capable of spanning a lipid membrane.[4] The C-terminal region, specifically residues Lys15-
Gly29, has been shown to form a well-defined a-helical structure when bound to LPS, the
major component of the outer membrane of Gram-negative bacteria.[8][12]
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Mechanism of Action

Cecropin P1 exerts its antimicrobial effect primarily through the disruption and lysis of bacterial
cell membranes.[13][14] A secondary mechanism involving DNA binding has also been
proposed.

 Membrane Interaction and Permeabilization: The cationic nature of Cecropin P1 facilitates
its initial electrostatic interaction with the negatively charged components of bacterial
membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[8] The C-
terminal a-helical structure is crucial for this initial recognition of LPS.[12][15] Following this
binding, the peptide monomers disrupt the membrane integrity, leading to lysis.[13] This
process is often described by the "carpet model,” where the peptides accumulate on the
membrane surface before causing disruption.[12]

« DNA Binding: After permeabilizing the cell membrane, Cecropin P1 can enter the cytoplasm
and bind to DNA.[1][10] The C-terminal region of the peptide has been shown to be
important for this DNA-binding capacity, suggesting a multi-faceted mechanism of action that
contributes to its overall antimicrobial activity.[1][10][11]

The proposed mechanism of action for Cecropin P1 is illustrated in the diagram below.
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Proposed dual mechanism of action for Cecropin P1.

Experimental Protocols

This section details the methodologies for the production, purification, and structural analysis of
Cecropin P1.

Recombinant Production and Purification of Cecropin
P1

Due to the antimicrobial nature of Cecropin P1, its recombinant expression in hosts like E. coli
can be toxic. A common strategy is to express it as a fusion protein, which can be cleaved post-
purification.[1]

Protocol: Expression and Purification using a Calmodulin (CaM) Fusion System[1]
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o Vector Construction: The gene encoding Cecropin P1 is cloned into an expression vector
(e.g., a pET vector) downstream of a gene for a fusion partner, such as Calmodulin (CaM),
which also includes an N-terminal polyhistidine (His)6-tag.

o Expression: The expression vector is transformed into E. coli BL21(DE3) cells. A single
colony is used to inoculate a starter culture (e.g., in LB broth with ampicillin) and grown
overnight. This culture is then used to inoculate a larger volume of media. Protein expression
is induced with IPTG (e.g., 0.4 mM) when the optical density at 600 nm (OD600) reaches
0.6-0.8, followed by incubation for several hours (e.g., 24h at 20°C).[16]

e Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis
buffer (e.g., 20 mM sodium phosphate, 150 mM NacCl, 0.5% Triton X-100, 1 mM PMSF, pH
8.0) and lysed using a high-pressure homogenizer or sonication.[16]

« Affinity Chromatography: The cell lysate is clarified by high-speed centrifugation. The
supernatant, containing the soluble His6-CaM-Cecropin P1 fusion protein, is loaded onto a
Ni-NTA affinity column.[1][16] The column is washed, and the fusion protein is eluted using a
buffer containing imidazole.

o Proteolytic Cleavage: The purified fusion protein is treated with a specific protease (e.g.,
Enterokinase) that recognizes a cleavage site engineered between the CaM partner and the
Cecropin P1 sequence.

 Final Purification (RP-HPLC): The cleavage reaction mixture is subjected to reverse-phase
high-performance liquid chromatography (RP-HPLC) using a C18 column to separate the
cleaved Cecropin P1 from the CaM fusion partner and any remaining uncleaved protein. A
gradient of an organic solvent like methanol or acetonitrile in water (both containing 0.1%
TFA) is used for elution.[1][16]

The general workflow for this process is outlined below.
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Workflow for recombinant production and analysis of Cecropin P1.
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Circular Dichroism (CD) Spectroscopy for Secondary
Structure Analysis

CD spectroscopy is used to confirm the folding and estimate the secondary structure content of
Cecropin P1.[17]

Protocol: CD Analysis of Cecropin P1[9][18]

o Sample Preparation: Prepare a stock solution of purified Cecropin P1 at a known
concentration (e.g., 5 uM) in a suitable buffer with low absorbance below 200 nm (e.g., 10
mM sodium phosphate, pH 7.0).[9][19] The peptide concentration can be determined
accurately by absorbance at 205 nm or by amino acid analysis.

e Instrument Setup: Turn on the CD spectropolarimeter and purge the system with nitrogen
gas (e.g., 7 L/min) for at least 20 minutes to remove oxygen.[18]

o Data Acquisition:

o Record a baseline spectrum of the buffer alone using a quartz cuvette (e.g., 1 cm
pathlength).

o Record the spectrum of the Cecropin P1 sample under the same conditions.

o Typical parameters: wavelength range of 260-200 nm, 1 nm bandwidth, 100 nm/min
scanning speed, and a 4-second response time.[9]

o Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the
resulting signal from millidegrees (mdeg) to mean residue ellipticity ([0]) using the peptide
concentration, pathlength, and number of residues.

e Analysis: Analyze the final spectrum. A strong a-helical content is indicated by negative
peaks near 222 nm and 208 nm and a positive peak near 192 nm. The percentage of helicity
can be estimated using deconvolution software.[17]

NMR Spectroscopy for 3D Structure Determination
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NMR is used to determine the high-resolution three-dimensional structure of Cecropin P1 in
solution.[1]

Protocol: NMR Structural Analysis in DPC Micelles[1][7][10]

 |sotope Labeling: For detailed structural studies, express Cecropin P1 with uniform 15N
and/or 13C labeling by growing the E. coli in minimal media containing 15NH4CI and/or 13C-
glucose as the sole nitrogen and carbon sources, respectively.

o Sample Preparation: Dissolve the purified, labeled peptide (e.g., to a final concentration of 1
mM) in a buffer (e.g., pH 5.0) containing 90% H20/10% D20. To simulate a membrane
environment, add a micelle-forming detergent such as dodecylphosphocholine (DPC) at a
concentration well above its critical micelle concentration (e.g., 40 mM).[1]

 NMR Experiments: Perform a series of NMR experiments at a constant temperature (e.g.,
25°C) on a high-field spectrometer (e.g., 600 MHz or higher).[1]

o Resonance Assignment: Acquire standard triple-resonance NMR experiments (e.g.,
HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the backbone and side-chain
chemical shifts. A 1H-15N HSQC spectrum is used to visualize all backbone amide
signals.[7]

o Distance Restraints: Collect Nuclear Overhauser Effect Spectroscopy (NOESY) data (e.g.,
15N-edited and 13C-edited NOESY) to identify protons that are close in space (< 5 A),
providing distance restraints for structure calculation.

» Structure Calculation: Process the NMR data and use the assigned chemical shifts and
NOE-derived distance restraints in structure calculation software (e.g., CYANA, XPLOR-NIH)
to generate a family of 3D structures consistent with the experimental data.

» Structure Validation: The final ensemble of structures is validated using programs like
PROCHECK-NMR to assess its geometric quality and agreement with the experimental
restraints.

DNA Electromobility Shift Assay (EMSA)

This assay is used to investigate the DNA-binding ability of Cecropin P1.[1]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b137164?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9475619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9475619/
https://pubs.acs.org/doi/10.1021/acsomega.2c02778
https://pubmed.ncbi.nlm.nih.gov/36120057/
https://www.benchchem.com/product/b137164?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9475619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9475619/
https://pubs.acs.org/doi/10.1021/acsomega.2c02778
https://www.benchchem.com/product/b137164?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9475619/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Protocol: DNA Binding Assay|[1]

Reaction Mixture Preparation: Prepare reaction mixtures in a suitable buffer (e.g., 10 mM
Tris-HCI, 1 mM EDTA, pH 8.0). Keep the concentration of plasmid DNA constant (e.g., 16
nM) while titrating in increasing molar ratios of Cecropin P1.

Incubation: Incubate the peptide-DNA mixtures for a set period (e.g., 60 minutes) at a
constant temperature (e.g., 25°C) to allow for binding.

Agarose Gel Electrophoresis: Load the incubated samples onto a 1% agarose gel. Run the
electrophoresis to separate bound from unbound DNA.

Visualization: Stain the gel with an intercalating dye such as ethidium bromide and visualize
the DNA bands under UV light. A "shift" in the migration of the DNA band, or its retention in
the well at high peptide concentrations, indicates peptide-DNA binding.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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